(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide, also known as N,N'-dibenzyl-L-tartramide, is a C2-symmetric chiral diamide derived from naturally occurring L-(+)-tartaric acid. Its structure combines a rigid diol core with secondary amide groups for hydrogen bonding and benzyl substituents that provide steric influence and potential for π-stacking interactions. These features make it a well-established building block for creating specific, ordered molecular arrangements, serving primarily as a chiral ligand or auxiliary in asymmetric synthesis and as a highly effective low-molecular-weight organogelator. [REFS-1, REFS-2] Its high melting point of 198-200°C distinguishes it from many related long-chain alkyl tartramides, indicating significant thermal stability.
Substituting this compound with seemingly close analogs typically fails due to the precise interplay of its stereochemistry, N-substituents, and amide structure. Using the (2S,3S)-enantiomer will produce the opposite stereochemical outcome in asymmetric reactions. Replacing the benzyl groups with simple alkyl chains fundamentally alters thermal properties, solubility, and self-assembly behavior, preventing the formation of comparable organogels. [1] Furthermore, the secondary amide (N-H) bonds are critical for the hydrogen-bonding networks that drive gelation and stabilize its catalytically active conformation. N,N,N',N'-tetra-substituted analogs lack these N-H bonds and adopt a different, bent molecular conformation, making them incapable of replicating the extended structure required for its function as a rigid ligand or fibrillar gelator. [2]
The dibenzyl substitution confers significantly higher thermal stability compared to common long-chain N,N'-dialkyl tartramide analogs often used as gelators or ceramide mimics. (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide exhibits a melting point of 198-200°C. In contrast, the corresponding N,N'-dioctyl tartramide melts at 172-174°C, and the N,N'-dihexadecyl tartramide melts at 157-159°C. [1]
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 198-200 |
| Comparator Or Baseline | N,N'-dioctyl-(2R,3R)-tartramide: 172-174; N,N'-dihexadecyl-(2R,3R)-tartramide: 157-159 |
| Quantified Difference | +24°C to +43°C higher melting point than representative long-chain alkyl analogs |
| Conditions | Standard melting point determination. |
This higher thermal stability is critical for applications requiring processing at elevated temperatures or for final products that must remain stable in high-heat environments.
Structural studies show that tartaric acid derivatives with secondary amide (N-H) groups, such as the target compound, predominantly adopt a rigid, extended 'T' conformation of their four-carbon backbone. [1] This specific geometry is fundamental to its ability to act as a predictable C2-symmetric chiral ligand and to self-assemble into well-ordered fibrillar networks for gelation. In direct contrast, N,N,N',N'-tetraalkyl tartramides, which lack the N-H bond for intramolecular hydrogen bonding, favor a 'bent (G-)' conformation. This conformational difference makes tetra-substituted analogs unsuitable for applications where the rigid, extended scaffold of the dibenzyl form is required for reproducible performance.
| Evidence Dimension | Predominant Molecular Backbone Conformation |
| Target Compound Data | Extended (T) Conformation (as a secondary NH-tartramide) |
| Comparator Or Baseline | N,N,N',N'-Tetraalkyl Tartramides: Bent (G-) Conformation |
| Quantified Difference | Qualitatively different and non-interchangeable molecular geometry |
| Conditions | General conformational preference based on spectroscopic and computational studies of the compound class. |
Procuring this specific compound ensures a defined, rigid molecular geometry essential for creating a predictable chiral pocket in catalysis and for achieving consistent self-assembly in materials science.
The combination of stereochemical purity (2R,3R), C2-symmetry, and a rigid conformational backbone makes this compound a widely used precursor and ligand in asymmetric catalysis. Its structure provides a reliable scaffold for creating a well-defined chiral environment around a metal center, which is necessary to achieve high enantioselectivity in reactions like asymmetric hydroxylations and alkylations. Simpler, achiral analogs such as unsubstituted succinamide or conformationally flexible tartramides lack the necessary stereochemical information and structural rigidity to be effective in such stereocontrolled transformations. The dibenzyl groups are not merely placeholders; their steric bulk is integral to forming the chiral pocket that controls the approach of substrates to the catalytic center. [1]
| Evidence Dimension | Effectiveness as a Chiral Auxiliary/Ligand |
| Target Compound Data | Enables stereoselective transformations due to rigid C2-symmetric chiral structure. |
| Comparator Or Baseline | Achiral or conformationally flexible analogs (e.g., unsubstituted succinamide): Do not induce enantioselectivity. |
| Quantified Difference | Enables asymmetric synthesis vs. yielding racemic or achiral products. |
| Conditions | General use in metal-catalyzed asymmetric reactions. |
For researchers in asymmetric synthesis, this specific compound is procured not just as a chemical, but as a reliable tool for controlling stereochemical outcomes, a function for which there is no simple achiral or conformationally flexible substitute.
This compound is the right choice for creating organogels intended for use at elevated temperatures, such as in controlled release matrices, sensors, or templating materials where thermal stability above 180°C is required, a threshold that many long-chain alkyl tartramide gelators fail to meet. [1]
Essential for synthetic routes where a rigid, stereochemically defined C2-symmetric ligand is required to achieve high enantiomeric excess in metal-catalyzed reactions. Its defined extended conformation provides a predictable and reliable scaffold for building more complex catalytic systems. [2]
Its capacity for self-assembly into ordered, chiral fibrillar networks makes it a prime candidate for constructing advanced materials where chirality needs to be expressed at the macroscopic level, such as in chiral separation media or chiroptical devices. [2]